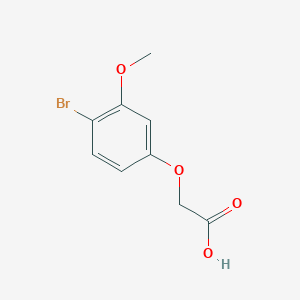![molecular formula C22H29ClN4O8 B13606344 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a piperidinyl-dioxoisoindoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-[2-(2-aminoethoxy)ethoxy]ethanol. This intermediate can be synthesized by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with ammonia under controlled conditions .
The next step involves the coupling of the intermediate with the piperidinyl-dioxoisoindoline moiety. This can be achieved through a series of reactions, including amide bond formation and subsequent purification steps to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Mecanismo De Acción
The mechanism of action of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: A simpler analog used as an intermediate in organic synthesis.
Amino-PEG2-acid: A related compound with similar ethoxy groups but different functional groups.
Amino-PEG3-C2-acid: Another related compound used as a linker in bioconjugation.
Uniqueness
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is unique due to its complex structure, which includes multiple ethoxy groups and a piperidinyl-dioxoisoindoline moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H29ClN4O8 |
|---|---|
Peso molecular |
512.9 g/mol |
Nombre IUPAC |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H28N4O8.ClH/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29;/h1-3,16H,4-13,23H2,(H,24,28)(H,25,27,29);1H |
Clave InChI |
SBIPFCXSXZDFEM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
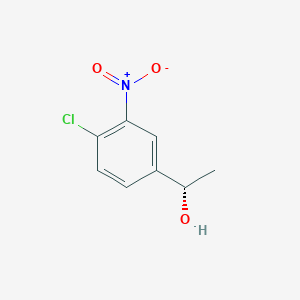
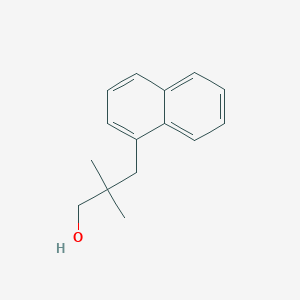
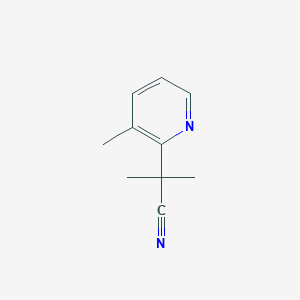
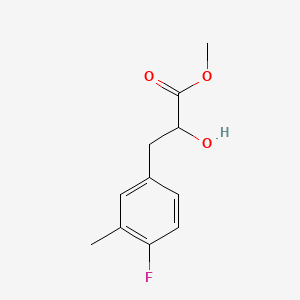

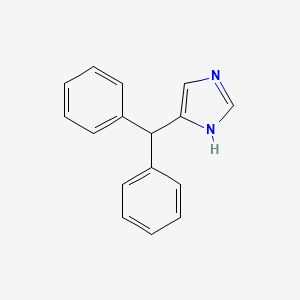
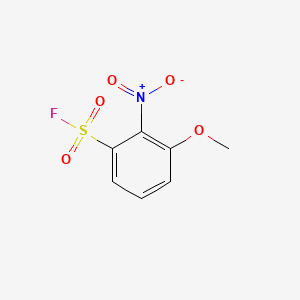
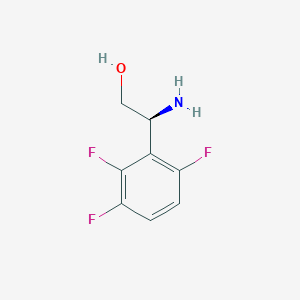

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
